Double green

Descripción general

Descripción

Synthesis Analysis

A notable example of "Double Green" synthesis is the environmentally friendly production of silver nanoparticles using chitosan as a reducing agent and microwave radiation. This method is highlighted for its green, low-cost, and eco-friendly characteristics, producing nanoparticles with antimicrobial properties against pathogenic bacteria (2020).

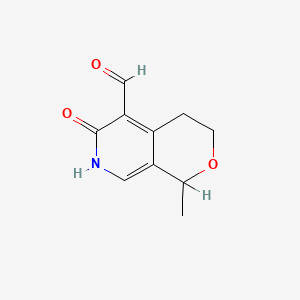

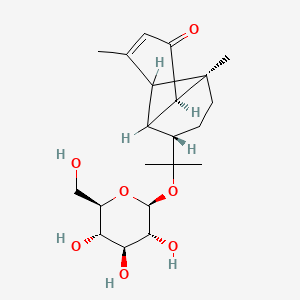

Molecular Structure Analysis

In the realm of material science, "Double Green" methods have led to the development of activated carbon from sludge using a green activation method. This process involves citric acid and potassium ferrate as activators, producing materials with high specific surface area and functional groups beneficial for adsorption applications (Jun Chen et al., 2022).

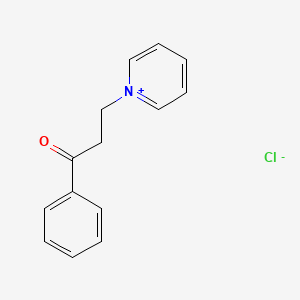

Chemical Reactions and Properties

The "Double Green" concept also extends to the recycling of photovoltaic modules, where a low environmental impact method has been developed for the recycling of CdTe, a-Si, and CIS/CIGS thin-film photovoltaic modules. This process is characterized by minimal chemical use and high automation, aiming for a sustainable approach to managing end-of-life photovoltaic panels (B. Marchetti et al., 2018).

Physical Properties Analysis

In the conversion of peanut protein biomass waste into meat substitutes, a "Double Green" high-moisture extrusion process is used. This process is considered environmentally friendly and helps solve resource and waste problems by producing meat-like fibrous structures from waste materials (Jinchuang Zhang et al., 2019).

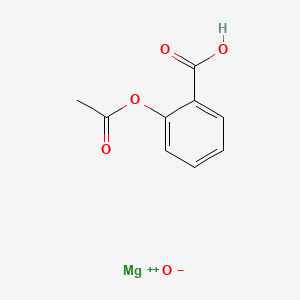

Chemical Properties Analysis

Esters of tartaric acid represent a new class of potential "Double Green" plasticizers for polylactide (PLA). These esters, derived from renewable natural tartaric acid, exhibit plasticizing properties that depend significantly on the structure of the ester group. Their development is part of the "Double Green" initiative, emphasizing the use of renewable resources and environmental sustainability (K. Zawada et al., 2017).

Aplicaciones Científicas De Investigación

Specific Scientific Field

This application falls under the field of Nanotechnology .

Summary of the Application

Green nanotechnology focuses on the production of nanoparticles by living cells through biological pathways. This plays an extremely important role in various fields, including pharmaceuticals, nuclear energy, fuel and energy, electronics, and bioengineering .

Methods of Application or Experimental Procedures

Biological processes by green synthesis tools are more suitable to develop nanoparticles ranging from 1 to 100 nm compared to other related methods, owing to their safety, eco-friendliness, non-toxicity, and cost-effectiveness . The metal nanoparticles are synthesized by top-down and bottom-up approaches through various techniques like physical, chemical, and biological methods .

Results or Outcomes

The green synthesized metal nanoparticles are helpful to improve biomedical and environmental applications .

Synthesis of ZnS Nanomaterials via Green Approaches

Specific Scientific Field

This application is also part of Nanotechnology .

Summary of the Application

The green method uses natural elements, such as plant leaves, seed extracts, and microorganisms, to create nanoparticles . ZnS nanoparticles, in particular, have been shown to act as a medicine for various diseases .

Methods of Application or Experimental Procedures

The synthesis of ZnS nanoparticles involves using plant leaf extracts with a metal reduction in a given solvent . The green synthesized methods are eco-friendly, non-toxic, cost-effective, and also more stable when compared to other biological, physical, and chemical methods .

Results or Outcomes

ZnS nanoparticles have been proven to be used in various fields, such as engineering, optics, and medicine .

Lead-Free Halide Double Perovskites for Green Energy

Specific Scientific Field

This application is in the field of Energy Science .

Summary of the Application

Lead-free halide double perovskites have gained substantial interest due to their versatile applications in the field of solar cells, Field-Effect Transistor (FET), and Light-Emitting Diode (LED), sensor, photocatalyst, etc .

Methods of Application or Experimental Procedures

The growth of lead-free halide double perovskites is crucial to solving the issues of instability and toxicity . These perovskites have versatile applications as photovoltaic, thermoelectric, spintronic, LED, and photocatalytic materials .

Results or Outcomes

The lead-free halide double perovskites have shown promising results in the field of photovoltaic, field-effect transistor (FET), and light-emitting diode (LED), photocatalyst, thermoelectric, spintronic, and memristors .

Visible-Light-Driven Double Perovskite Nanoparticles for Photodegradation

Specific Scientific Field

This application is in the field of Environmental Science .

Summary of the Application

Double perovskites are known for their flexible structural, optical, and morphological properties due to their lattice framework having a general form AAʹBBʹO 6 . They are more useful for hydrogen evolution due to their higher conduction band potential than simple perovskites .

Methods of Application or Experimental Procedures

The synthesis of double perovskite nanoparticles involves using visible light for photodegradation . These nanoparticles are synthesized using eco-friendly methods .

Results or Outcomes

Double perovskites have shown promising results in efficient photodegradation .

Green Chemistry in Industrial Applications

Specific Scientific Field

This application is in the field of Industrial Chemistry .

Summary of the Application

Green Chemistry is expanding its wings from academic laboratories to industrial units. Sustainable practices include replacement of volatile organic solvents which constitute the bulk of a reaction material, developing recyclable catalysts, developing energy efficient synthesis and encouraging the use of renewable starting material .

Methods of Application or Experimental Procedures

By following the principles of green chemistry, turn-over of many companies have increased immensely leading to both environmental as well as economic benefits .

Results or Outcomes

This review explores various examples wherein green chemistry has enhanced the sustainability factor of industrial processes immensely .

Hydrogen Power

Specific Scientific Field

This application is in the field of Energy Science .

Summary of the Application

Anne Lyck Smitshuysen wants to find a cost-effective way to unlock the hydrogen power in water molecules .

Methods of Application or Experimental Procedures

As a PhD student at the Technical University of Denmark in Kongens Lyngby, she works with solid-oxide electrolysis cells that use electric currents to split water into hydrogen and oxygen .

Results or Outcomes

Lyck Smitshuysen developed a 3D-printed mould to protect the ceramic cells from warping and fracturing during manufacturing, making it possible to increase the cell size from 150 cm² to 1,000 cm² .

Propiedades

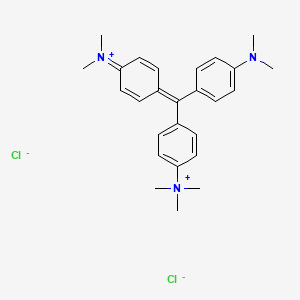

IUPAC Name |

[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-trimethylazanium;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33N3.2ClH/c1-27(2)23-14-8-20(9-15-23)26(21-10-16-24(17-11-21)28(3)4)22-12-18-25(19-13-22)29(5,6)7;;/h8-19H,1-7H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCZIOOZPIDHAB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)[N+](C)(C)C.[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60889419 | |

| Record name | Benzenaminium, 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)-2,5-cyclohexadien-1-ylidene]methyl]-N,N,N-trimethyl-, chloride (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60889419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Green powder; [Mallinckrodt Baker MSDS] | |

| Record name | Methyl green | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15504 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Double green | |

CAS RN |

82-94-0, 54327-10-5 | |

| Record name | Methyl green | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl Green | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054327105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenaminium, 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)-2,5-cyclohexadien-1-ylidene]methyl]-N,N,N-trimethyl-, chloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenaminium, 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)-2,5-cyclohexadien-1-ylidene]methyl]-N,N,N-trimethyl-, chloride (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60889419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)cyclohexa-2,5-dien-1-ylidene]methyl]-N,N,N-trimethylanilinium dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL GREEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P7U4T9BXA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

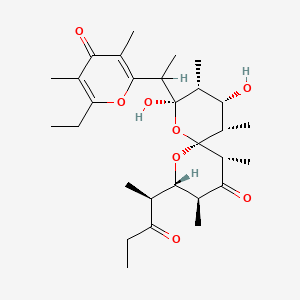

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(2-methylbutan-2-ylamino)ethanol](/img/structure/B1194845.png)